2,4,6-Trifluoro-3-methoxybenzaldehyde

Drug Discovery Pharmacophore Modeling Biological Activity Prediction

2,4,6-Trifluoro-3-methoxybenzaldehyde (CAS 886499-89-4) is a fluorinated aromatic aldehyde characterized by the presence of three fluorine atoms at the 2, 4, and 6 positions and a methoxy group at the 3 position on the benzaldehyde ring. With a molecular formula of C8H5F3O2 and a molecular weight of 190.12 g/mol, this compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where fluorination enhances lipophilicity, metabolic stability, and target binding interactions.

Molecular Formula C8H5F3O2
Molecular Weight 190.121
CAS No. 886499-89-4
Cat. No. B2900162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trifluoro-3-methoxybenzaldehyde
CAS886499-89-4
Molecular FormulaC8H5F3O2
Molecular Weight190.121
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1F)C=O)F)F
InChIInChI=1S/C8H5F3O2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3
InChIKeyPYVLJKUBTGRVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trifluoro-3-methoxybenzaldehyde (CAS 886499-89-4): A Regioselectively Functionalized Fluorinated Benzaldehyde Building Block for Pharmaceutical and Agrochemical Synthesis


2,4,6-Trifluoro-3-methoxybenzaldehyde (CAS 886499-89-4) is a fluorinated aromatic aldehyde characterized by the presence of three fluorine atoms at the 2, 4, and 6 positions and a methoxy group at the 3 position on the benzaldehyde ring . With a molecular formula of C8H5F3O2 and a molecular weight of 190.12 g/mol, this compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where fluorination enhances lipophilicity, metabolic stability, and target binding interactions . Its predicted physical properties include a boiling point of 247.2±35.0 °C and a density of 1.380±0.06 g/cm³ .

Why 2,4,6-Trifluoro-3-methoxybenzaldehyde (CAS 886499-89-4) Cannot Be Interchanged with Common Fluorinated Benzaldehyde Analogs


In fluorinated benzaldehyde chemistry, small changes in substitution pattern profoundly alter physicochemical properties and reactivity. The specific 2,4,6-trifluoro-3-methoxy substitution pattern in 2,4,6-Trifluoro-3-methoxybenzaldehyde (CAS 886499-89-4) creates a unique electronic environment that cannot be replicated by simply selecting another fluorinated benzaldehyde from a vendor catalog . For instance, the absence of the methoxy group (as in 2,4,6-trifluorobenzaldehyde, CAS 58551-83-0) eliminates the electron-donating resonance effect, while a regioisomeric methoxy placement (e.g., 2,3,6-trifluoro-4-methoxybenzaldehyde, CAS 1804443-23-9) alters the steric and electronic profile, impacting both reaction outcomes and downstream biological activity . The following evidence items provide quantifiable differentiation across key selection dimensions.

2,4,6-Trifluoro-3-methoxybenzaldehyde (CAS 886499-89-4): Quantifiable Differentiation Evidence for Informed Procurement


Distinct Predicted Biological Activity Profile Differentiates 2,4,6-Trifluoro-3-methoxybenzaldehyde from Non-Methoxylated Analogs

Computational prediction (PASS) assigns 2,4,6-trifluoro-3-methoxybenzaldehyde a high probability of lipid metabolism regulation (Pa=0.999), angiogenesis stimulation (Pa=0.995), DNA synthesis inhibition (Pa=0.991), and apoptosis agonism (Pa=0.979) [1]. In contrast, the non-methoxylated analog 2,4,6-trifluorobenzaldehyde (CAS 58551-83-0) lacks these specific activity predictions and is primarily described as a serine protease inhibitor . This difference in predicted polypharmacology stems from the methoxy group, which modulates electron density and hydrogen-bonding capacity.

Drug Discovery Pharmacophore Modeling Biological Activity Prediction

Lipophilicity (LogP) Comparison: 2,4,6-Trifluoro-3-methoxybenzaldehyde Exhibits Lower LogP Than Pentafluorobenzaldehyde

The computed LogP of 2,4,6-trifluoro-3-methoxybenzaldehyde is 1.96 [1]. This value is lower than that of 2,3,4,5,6-pentafluorobenzaldehyde (CAS 653-37-2), which has a LogP of 2.23 . The difference of 0.27 LogP units corresponds to a ~1.86-fold lower octanol-water partition coefficient, indicating reduced lipophilicity due to the methoxy substituent replacing a fluorine atom.

Medicinal Chemistry ADME Physicochemical Properties

Physical State Differentiation: 2,4,6-Trifluoro-3-methoxybenzaldehyde is a Solid, Contrasting with Liquid Analogs

2,4,6-Trifluoro-3-methoxybenzaldehyde is reported as a solid at ambient temperature . In contrast, the structurally related 4-(trifluoromethoxy)benzaldehyde (CAS 659-28-9) is a liquid with a density of 1.331 g/mL at 25°C and a boiling point of 93°C at 27 mmHg . This difference in physical state directly impacts handling, storage, and formulation considerations.

Chemical Handling Formulation Procurement

Regioisomeric Substitution Pattern Influences Electronic Environment and Potential Reactivity

The 2,4,6-trifluoro-3-methoxy substitution pattern in 2,4,6-trifluoro-3-methoxybenzaldehyde creates a polarized electronic environment distinct from its regioisomer 2,3,6-trifluoro-4-methoxybenzaldehyde (CAS 1804443-23-9) . While both share the same molecular formula (C8H5F3O2) and molecular weight (190.12 g/mol), the methoxy group position relative to the aldehyde differs (meta vs. para). In the target compound, the methoxy group is meta to the aldehyde, whereas in the 4-methoxy isomer it is para. This positional difference alters the resonance contribution of the methoxy group to the aldehyde electrophilicity and the overall dipole moment, which can lead to divergent reaction outcomes in nucleophilic additions and cross-coupling reactions.

Organic Synthesis Electrophilic Aromatic Substitution Structure-Activity Relationship

Optimal Application Scenarios for 2,4,6-Trifluoro-3-methoxybenzaldehyde (CAS 886499-89-4) Based on Differentiated Evidence


Scaffold for Lipid Metabolism Modulators and Anticancer Agents

Leverage the high predicted probability of lipid metabolism regulation (Pa=0.999) and DNA synthesis inhibition (Pa=0.991) to design novel small molecules targeting metabolic disorders or oncology pathways [1]. This compound's unique 2,4,6-trifluoro-3-methoxy substitution pattern offers a distinct pharmacophore compared to non-methoxylated analogs, providing a differentiated starting point for medicinal chemistry campaigns.

CNS Drug Discovery Building Block with Optimized Lipophilicity

Employ 2,4,6-trifluoro-3-methoxybenzaldehyde as a synthetic intermediate for CNS-targeted compounds, where its computed LogP of 1.96 falls within the optimal range (1-3) for blood-brain barrier penetration while maintaining sufficient lipophilicity for membrane permeability [2]. This contrasts with more lipophilic fluorinated benzaldehydes (e.g., pentafluorobenzaldehyde, LogP 2.23) that may exhibit higher non-specific binding or reduced aqueous solubility .

Solid-Phase Synthesis and Crystallization Studies

Utilize the solid physical state of 2,4,6-trifluoro-3-methoxybenzaldehyde to facilitate accurate weighing, minimize volatile loss, and enable solid-phase synthetic protocols . This property distinguishes it from liquid analogs like 4-(trifluoromethoxy)benzaldehyde, simplifying handling in automated synthesis platforms and reducing the need for specialized liquid-dispensing equipment .

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